![molecular formula C11H9N3S B12891825 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole CAS No. 62947-14-2](/img/structure/B12891825.png)
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole is a heterocyclic compound that belongs to the class of pyrazoloisothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-ethoxy-2-butenethioamide with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole involves its interaction with specific molecular targets. For instance, it may inhibit the growth of fungi by interfering with their cell wall synthesis or disrupt bacterial enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-phenyl-6H-pyrazolo[4,3-d]isothiazole: Known for its antifungal activity.
4-Methyl-6-phenyl-6H-pyrazolo[3,4-c]isothiazole: Another isomer with similar biological properties.
Uniqueness
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62947-14-2 |
|---|---|
Fórmula molecular |
C11H9N3S |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
4-methyl-6-phenylpyrazolo[4,3-d][1,2]thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-10-7-12-15-11(10)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
KFKACXDRAQUVSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=NS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
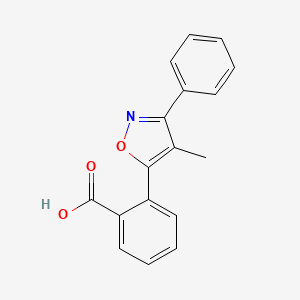
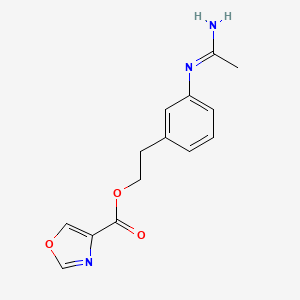
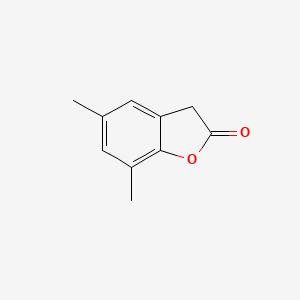


![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
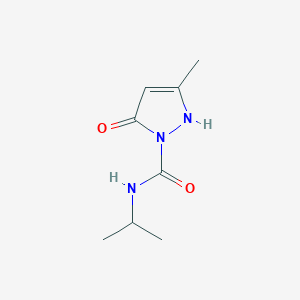
![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)

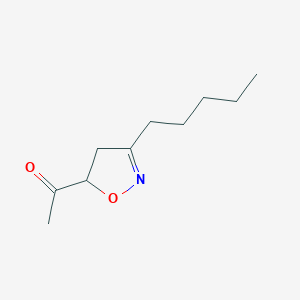
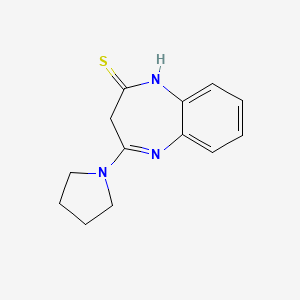
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
